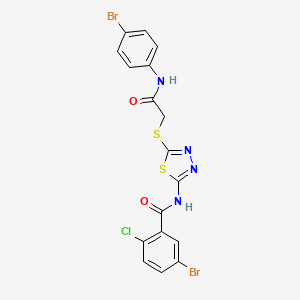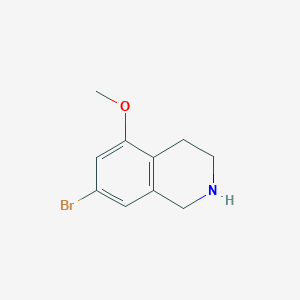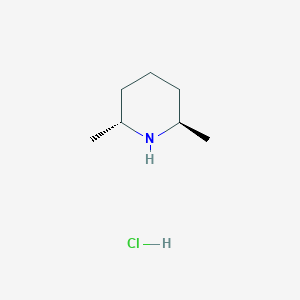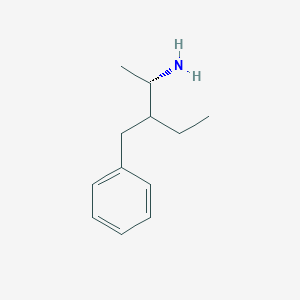![molecular formula C21H22N2O6S B2544557 ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 920450-61-9](/img/structure/B2544557.png)
ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Starting materials: Thienopyridine intermediate, acetic anhydride, and ethyl chloroformate.
- Reaction: Acetylation and esterification reactions to introduce the acetyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the benzodioxine moiety, followed by the formation of the thienopyridine ring system
-
Step 1: Synthesis of Benzodioxine Moiety
- Starting materials: Catechol and ethylene glycol.
- Reaction: Condensation reaction in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxine.
-
Step 2: Formation of Thienopyridine Ring
- Starting materials: 2,3-dihydro-1,4-benzodioxine and 2-aminothiophene.
- Reaction: Cyclization reaction under basic conditions to form the thienopyridine ring.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with DNA to prevent cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which imparts specific chemical and biological properties
Propiedades
IUPAC Name |
ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-3-27-21(26)18-13-8-9-23(12(2)24)10-17(13)30-20(18)22-19(25)16-11-28-14-6-4-5-7-15(14)29-16/h4-7,16H,3,8-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMUZVLYRLJKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2544478.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2544480.png)
![3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544481.png)
![2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2544486.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)


![Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2544493.png)

![1-methyl-3-(3-methylbutyl)-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544497.png)
